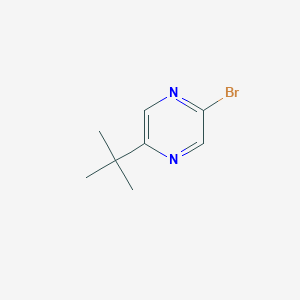

2-Bromo-5-(tert-butyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-tert-butylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDHMSITSVLZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-69-8 | |

| Record name | 2-bromo-5-(tert-butyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Tert Butyl Pyrazine

Direct Bromination Strategies of tert-Butylpyrazines

Direct bromination involves the reaction of a tert-butyl-substituted pyrazine (B50134) with a brominating agent. The success of this approach depends on the reactivity of the pyrazine ring, which is generally electron-deficient, making it less susceptible to electrophilic attack than benzene.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. However, the pyrazine ring is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. Direct nitration, sulfonation, and Friedel-Crafts reactions are generally not feasible without the presence of strong electron-donating groups on the ring.

For the bromination of pyrazine, forcing conditions are typically required. Reagents such as bromine in the presence of a Lewis acid or oleum (B3057394) might be employed. The tert-butyl group is an activating, ortho-, para-director. In 5-(tert-butyl)pyrazine, the electronic influence of the tert-butyl group would direct the incoming electrophile to the C-2 position. A common reagent for such transformations is N-bromosuccinimide (NBS), often used with an acid catalyst to enhance its electrophilicity.

Table 1: Proposed Conditions for Electrophilic Bromination

| Starting Material | Brominating Agent | Catalyst/Solvent | Potential Conditions | Product |

|---|---|---|---|---|

| 5-(tert-butyl)pyrazine | N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | Moderate temperature | 2-Bromo-5-(tert-butyl)pyrazine |

| 5-(tert-butyl)pyrazine | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Elevated temperature | 2-Bromo-5-(tert-butyl)pyrazine |

Radical bromination is typically used for the substitution of hydrogens on alkyl side chains (benzylic positions) rather than on the aromatic ring itself. This process involves the initiation of a radical chain reaction, often using light (UV) or a radical initiator like azobisisobutyronitrile (AIBN) in conjunction with a bromine source like NBS.

Given that the target is ring bromination, this method is generally not the preferred pathway for introducing bromine onto the pyrazine nucleus itself. The mechanism proceeds via hydrogen abstraction by a bromine radical to form an alkyl radical, which then reacts with molecular bromine. This is not a viable route for the direct synthesis of 2-Bromo-5-(tert-butyl)pyrazine from 5-(tert-butyl)pyrazine.

De Novo Synthesis of the Pyrazine Ring System with Integrated Bromine and tert-Butyl Moieties

This strategy involves constructing the pyrazine ring from acyclic precursors that already contain the necessary tert-butyl and bromo-substituted fragments. This approach offers excellent control over the regiochemistry of the final product.

The most common method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine (B8608421). To synthesize 2-Bromo-5-(tert-butyl)pyrazine, this would require appropriately substituted precursors.

One plausible route involves the condensation of a bromo-substituted 1,2-dicarbonyl compound with a diamine bearing a tert-butyl group. For instance, the reaction of 1-bromo-3,3-dimethylbutane-1,2-dione with ethylenediamine (B42938) would be a potential, though synthetically challenging, pathway. A more common and established approach is the self-condensation of α-aminoketones. For the target molecule, the self-condensation of 1-amino-1-bromo-3,3-dimethylbutan-2-one could theoretically lead to the formation of the dihydropyrazine intermediate, which upon oxidation would yield 2,5-dibromo-3,6-di(tert-butyl)-1,4-dihydropyrazine. This highlights the complexity and potential for multiple products in such reactions.

A more direct and regiochemically controlled method would be the condensation of two different α-amino carbonyl compounds, although this often leads to mixtures of products.

Table 2: General Cyclocondensation for Pyrazine Synthesis

| Precursor 1 | Precursor 2 | Key Step | Product Type |

|---|---|---|---|

| α-Diketone | 1,2-Diamine | Condensation followed by oxidation | Substituted Pyrazine |

| α-Aminoketone | α-Aminoketone | Self-condensation followed by oxidation | Symmetrically Substituted Pyrazine |

Alternative ring-closure methods can also be envisioned. For example, the cyclization of N-allyl malonamides has been reported as a route to substituted pyrazines. This sequence involves the diazidation of the malonamide (B141969) followed by a thermal or copper-mediated cyclization. Adapting this methodology would require a specifically designed N-allyl malonamide precursor incorporating the tert-butyl and bromo functionalities at the correct positions, which represents a complex multi-step synthesis for the starting material itself.

Functional Group Interconversion Routes to 2-Bromo-5-(tert-butyl)pyrazine

Functional group interconversion is a powerful strategy that involves synthesizing a substituted pyrazine and then chemically modifying a functional group to introduce the desired bromine atom. A highly effective method for introducing a bromine onto a heteroaromatic ring is the Sandmeyer reaction or related diazotization-halogenation sequences, starting from a primary amino group.

This process would begin with the synthesis of 2-amino-5-(tert-butyl)pyrazine. This precursor can be prepared through various means, such as the condensation of pivalamidine with an appropriate α-haloketone followed by cyclization. Once 2-amino-5-(tert-butyl)pyrazine is obtained, it can be converted to the target compound.

The conversion involves two key steps:

Diazotization : The amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.

Bromination : The resulting pyrazinyldiazonium salt is then treated with a copper(I) bromide (Sandmeyer reaction) or simply heated in the presence of bromide ions to substitute the diazonium group with bromine.

A similar, successful synthesis has been described for 2-bromo-5-methylpyrazine, where 2-amino-5-methylpyrazine was converted to the bromo derivative via diazotization followed by in-situ bromination. This precedent strongly supports the viability of this route for the tert-butyl analog.

Table 3: Functional Group Interconversion via Diazotization

| Starting Material | Reagents | Intermediate | Conditions | Final Product |

|---|---|---|---|---|

| 2-Amino-5-(tert-butyl)pyrazine | 1. NaNO₂, HBr 2. CuBr | 2-Pyrazinyldiazonium bromide | 0-5 °C, then heat | 2-Bromo-5-(tert-butyl)pyrazine |

Conversion from Other Halogenated Precursors

A more pertinent consideration in this category is the synthesis of precursors that are themselves halogenated. For example, the synthesis of a related compound, 2-bromo-5-methylpyrazine, has been achieved from 5-methylpyrazine-2-carboxylic acid. This multi-step process involves conversion to the corresponding amide, followed by a Hofmann degradation to yield 2-amino-5-methylpyrazine. The amino group is then transformed into a bromo group via a diazotization reaction followed by treatment with a bromine source. A similar pathway could be envisioned for the tert-butyl analogue, starting from 5-tert-butylpyrazine-2-carboxylic acid.

Transformations from Oxygenated or Aminated Precursors

The conversion of oxygenated or aminated pyrazine derivatives represents a more common and well-established approach for the synthesis of 2-Bromo-5-(tert-butyl)pyrazine. These methods leverage the reactivity of hydroxyl or amino groups, which can be readily transformed into the desired bromo substituent.

From Aminated Precursors:

A primary route to 2-Bromo-5-(tert-butyl)pyrazine involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides. This process begins with the diazotization of an amino group on the pyrazine ring, followed by the introduction of a bromide ion, typically from a copper(I) bromide catalyst. The key precursor for this reaction would be 2-amino-5-(tert-butyl)pyrazine.

The general steps for a Sandmeyer-type bromination are as follows:

Diazotization: The aminopyrazine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid (e.g., hydrobromic acid), at low temperatures (typically 0-5 °C) to form a diazonium salt.

Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

An efficient catalytic version of the Sandmeyer bromination has been developed using catalytic amounts of a Cu(I)/Cu(II) system in the presence of a phase-transfer catalyst and a bidentate nitrogen ligand, which can provide high yields of aryl bromides under mild conditions.

From Oxygenated Precursors:

Another viable synthetic strategy involves the conversion of a hydroxyl group on the pyrazine ring to a bromine atom. The starting material for this pathway would be 2-hydroxy-5-(tert-butyl)pyrazine. The conversion of a hydroxyl group to a bromo group on a heterocyclic ring can be achieved using various brominating agents, such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).

A related synthesis of 2-bromo-5-fluoropyrazine (B580426) from 2-bromo-5-hydroxypyrazine (B1272152) highlights a method where the hydroxyl group is first converted to a better leaving group, such as a triflate, which is then displaced by a halide. While this specific example involves fluoride, a similar principle could be applied for bromide substitution.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2-Bromo-5-(tert-butyl)pyrazine is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of reagents, solvent, temperature, and reaction time.

For the Sandmeyer reaction , critical parameters to optimize include:

Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Acid Concentration: The concentration of the acid used for diazotization is crucial and needs to be carefully controlled.

Catalyst System: While stoichiometric copper(I) bromide is traditionally used, catalytic systems can be more efficient and environmentally benign. The choice of ligands for the copper catalyst can also significantly impact the reaction rate and yield.

Purity of Starting Material: The purity of the starting 2-amino-5-(tert-butyl)pyrazine is paramount, as impurities can lead to side reactions and lower yields.

In the case of direct bromination of 2-(tert-butyl)pyrazine, optimization would involve:

Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and the use of a catalyst (e.g., a Lewis acid) would need to be systematically evaluated.

Solvent: The polarity and boiling point of the solvent can influence the reaction rate and selectivity.

Temperature and Reaction Time: These parameters need to be carefully monitored to ensure complete reaction while minimizing the formation of over-brominated or other byproducts.

The following table summarizes potential reaction conditions based on analogous transformations:

| Reaction Type | Precursor | Reagents | Solvent | Temperature | Potential Yield |

| Sandmeyer Reaction | 2-Amino-5-(tert-butyl)pyrazine | 1. NaNO₂, HBr 2. CuBr | Water/Acid | 0-5 °C, then RT | Moderate to High |

| Direct Bromination | 2-(tert-butyl)pyrazine | N-Bromosuccinimide (NBS), Initiator | Carbon tetrachloride | Reflux | Variable |

| From Hydroxy Precursor | 2-Hydroxy-5-(tert-butyl)pyrazine | POBr₃ | - | Elevated | Moderate |

Purification and Isolation Techniques for 2-Bromo-5-(tert-butyl)pyrazine

The isolation and purification of 2-Bromo-5-(tert-butyl)pyrazine from the reaction mixture are critical steps to obtain a product of high purity. Common techniques employed include extraction, chromatography, and recrystallization.

Liquid-Liquid Extraction: Following the reaction, the crude product is typically worked up by partitioning between an organic solvent (such as dichloromethane, ethyl acetate (B1210297), or diethyl ether) and an aqueous phase. This serves to remove inorganic salts and other water-soluble impurities. The organic layer containing the product is then washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and concentrated under reduced pressure.

Column Chromatography: For further purification, column chromatography is a powerful technique.

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar organic compounds like brominated pyrazines. For compounds that may be sensitive to acidic silica, neutral alumina (B75360) can be an alternative. Reversed-phase chromatography using C18-bonded silica is another option, particularly for separating compounds based on hydrophobicity.

Mobile Phase: The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the desired compound from the column. The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis.

Distillation and Recrystallization: If the product is a volatile liquid or a solid, distillation under reduced pressure can be an effective purification method. For solid products, recrystallization is a standard technique for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization.

The following table outlines a general purification workflow:

| Purification Step | Description |

| Work-up | Quenching the reaction, followed by liquid-liquid extraction to isolate the crude product. |

| Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials using a silica gel column with a suitable eluent system (e.g., hexane/ethyl acetate gradient). |

| Final Purification | Recrystallization from an appropriate solvent (for solids) or distillation under reduced pressure (for liquids) to obtain the final, high-purity product. |

Reactivity and Reaction Pathways of 2 Bromo 5 Tert Butyl Pyrazine

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two fragments with the aid of a metal catalyst. For a substrate like 2-bromo-5-(tert-butyl)pyrazine, the bromine atom serves as an excellent leaving group in these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For 2-bromo-5-(tert-butyl)pyrazine, this reaction would involve its coupling with various aryl or heteroaryl boronic acids or their esters.

The general reaction scheme is as follows:

Typical Reaction Conditions: A variety of palladium catalysts, ligands, bases, and solvent systems can be employed for the Suzuki-Miyaura coupling of bromopyrazines. The choice of conditions often depends on the electronic and steric properties of the coupling partners.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 |

| PdCl₂(dppf) | K₃PO₄, CsF | THF, DME | 60-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

Expected Products and Research Findings: The reaction is expected to yield 2-aryl-5-(tert-butyl)pyrazines or 2-heteroaryl-5-(tert-butyl)pyrazines. The electronic nature of the boronic acid can influence the reaction efficiency, with electron-rich boronic acids often providing higher yields. The bulky tert-butyl group on the pyrazine (B50134) ring is not expected to significantly hinder the coupling at the 2-position.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of alkynyl-substituted pyrazines.

The general reaction scheme is as follows:

Typical Reaction Conditions: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |

| PdCl₂(PPh₃)₂ | CuI | Piperidine (B6355638) | Toluene | 50-100 |

Expected Products and Research Findings: The Sonogashira coupling of 2-bromo-5-(tert-butyl)pyrazine with various terminal alkynes would lead to the formation of 2-alkynyl-5-(tert-butyl)pyrazines. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. The reaction is generally tolerant of a wide range of functional groups on the alkyne partner.

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the pyrazine core.

The general reaction scheme is as follows:

Typical Reaction Conditions: The Heck reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of ligand can influence the regioselectivity of the alkene insertion.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 100-150 |

Expected Products and Research Findings: The Heck coupling of 2-bromo-5-(tert-butyl)pyrazine with various alkenes would produce 2-alkenyl-5-(tert-butyl)pyrazines. The reaction with acrylates, styrenes, and other activated alkenes is expected to proceed with high efficiency. The regioselectivity of the coupling on the alkene partner is a key consideration in this reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This reaction is known for its high functional group tolerance and the ability to form both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

The general reaction scheme is as follows:

Typical Reaction Conditions: The Negishi coupling is catalyzed by palladium or nickel complexes.

| Catalyst | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | THF, Dioxane | 25-80 |

| PdCl₂(dppf) | DMF, DMA | 50-100 |

Expected Products and Research Findings: The Negishi coupling of 2-bromo-5-(tert-butyl)pyrazine with organozinc reagents would provide access to a wide range of substituted pyrazines, including those with alkyl, aryl, and vinyl substituents. The mild reaction conditions and high yields often associated with this reaction make it a valuable synthetic tool.

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Kumada-Corriu)

Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions and can sometimes provide complementary reactivity.

The Kumada-Corriu coupling utilizes a Grignard reagent as the organometallic partner. This reaction is particularly effective for the coupling of aryl and vinyl halides with alkyl Grignard reagents.

The general reaction scheme is as follows:

Typical Reaction Conditions: The Kumada-Corriu coupling is typically catalyzed by nickel or palladium complexes.

| Catalyst | Solvent | Temperature (°C) |

| NiCl₂(dppp) | THF, Diethyl ether | 0-60 |

| NiCl₂(dppe) | Toluene | 25-80 |

Expected Products and Research Findings: The Kumada-Corriu coupling of 2-bromo-5-(tert-butyl)pyrazine with various Grignard reagents would yield the corresponding substituted pyrazines. A key limitation of this reaction is the lower functional group tolerance of Grignard reagents compared to organoboron or organozinc compounds. However, for the introduction of simple alkyl or aryl groups, it can be a highly efficient method.

Copper-Mediated Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For 2-bromo-5-(tert-butyl)pyrazine, these reactions provide a pathway to introduce aryl, amino, and alkoxy groups at the 2-position. The classic Ullmann condensation involves the coupling of an aryl halide with another reactant, such as an alcohol, amine, or another aryl halide, in the presence of stoichiometric or catalytic amounts of copper at elevated temperatures.

While specific examples detailing Ullmann-type reactions on 2-bromo-5-(tert-butyl)pyrazine are not extensively documented in readily accessible literature, the reactivity can be inferred from studies on similar halo-azaheterocycles. For instance, copper-catalyzed amination of 2-bromopyridines and other halopyrazines proceeds efficiently with various amines. These reactions typically employ a copper(I) salt, such as CuI, a base like potassium carbonate or cesium carbonate, and often a ligand, such as L-proline or a diamine, to facilitate the catalytic cycle. The reaction mechanism is believed to involve the oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst.

Table 1: Representative Conditions for Copper-Mediated Amination on a Related Heterocycle (Note: This table illustrates typical conditions for this reaction type, as specific data for 2-bromo-5-(tert-butyl)pyrazine is limited.)

| Nucleophile | Copper Source | Base | Ligand | Solvent | Temperature (°C) |

| Aniline | CuI | K2CO3 | L-proline | DMSO | 90-110 |

| Morpholine | Cu2O | Cs2CO3 | 1,10-Phenanthroline | Toluene | 110 |

| Benzylamine | Cu Powder | K3PO4 | Ethylene glycol | 2-Propanol | 110-130 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrazine ring makes 2-bromo-5-(tert-butyl)pyrazine an excellent substrate for nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of SNAr reactions is enhanced by the electron-withdrawing nature of the two ring nitrogens, which stabilize the negative charge of the intermediate.

Displacement of the Bromine Atom by Oxygen-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides (e.g., methoxide, ethoxide) and phenoxides, can readily displace the bromine atom in 2-bromo-5-(tert-butyl)pyrazine. These reactions are typically carried out by treating the pyrazine substrate with the corresponding alcohol in the presence of a strong base (like sodium hydride or potassium carbonate) or by using a pre-formed sodium or potassium alkoxide/phenoxide. The result is the formation of 2-alkoxy- or 2-aryloxy-5-(tert-butyl)pyrazines. Research on other bromopyrazines and electron-deficient heterocycles demonstrates that these reactions are generally high-yielding and proceed under relatively mild conditions.

Displacement of the Bromine Atom by Nitrogen-Nucleophiles

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, are also effective in SNAr reactions with 2-bromo-5-(tert-butyl)pyrazine. These reactions lead to the formation of 2-amino-5-(tert-butyl)pyrazine derivatives, which are important building blocks in medicinal chemistry. The reactions are often performed by heating the bromopyrazine with an excess of the amine, which can also serve as the base, in a suitable solvent such as ethanol, DMSO, or in a neat solution. The steric hindrance from the tert-butyl group may influence the reaction rate, potentially requiring more forcing conditions for bulkier amines.

Displacement of the Bromine Atom by Carbon-Nucleophiles

Carbon-based nucleophiles, such as cyanide ions or enolates, can also participate in SNAr reactions to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide is a common method to introduce a nitrile group, yielding 2-cyano-5-(tert-butyl)pyrazine. This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reactions with stabilized carbanions, such as those derived from malonic esters, can also be used to introduce more complex carbon side chains.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions (Note: This table illustrates expected reactions based on the general reactivity of bromopyrazines.)

| Nucleophile | Reagent(s) | Solvent | Product Type |

| Methoxide | CH3ONa | Methanol | 2-Methoxy-5-(tert-butyl)pyrazine |

| Phenoxide | Phenol, K2CO3 | DMF | 2-Phenoxy-5-(tert-butyl)pyrazine |

| Diethylamine | HN(C2H5)2 | Ethanol | 2-(Diethylamino)-5-(tert-butyl)pyrazine |

| Cyanide | NaCN | DMSO | 2-Cyano-5-(tert-butyl)pyrazine |

Lithiation and Other Metalation Reactions for Further Functionalization

Beyond substitution reactions, the bromine atom on 2-bromo-5-(tert-butyl)pyrazine serves as a handle for metalation, primarily through halogen-metal exchange. This process generates a potent pyrazinyl-organometallic nucleophile that can react with a wide array of electrophiles to introduce new functional groups.

Regioselective Lithiation and Trapping Reactions

Halogen-metal exchange is a rapid and efficient method for generating organolithium reagents from aryl halides. Treating 2-bromo-5-(tert-butyl)pyrazine with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether, results in the regioselective formation of 2-lithio-5-(tert-butyl)pyrazine.

This highly reactive intermediate is not isolated but is immediately "trapped" in situ by the addition of an electrophile. This two-step, one-pot sequence allows for the introduction of a diverse range of substituents at the 2-position. The choice of electrophile determines the final product. For example, quenching the lithiated intermediate with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (CO2) followed by an acidic workup produces the corresponding carboxylic acid, while reaction with an alkyl halide can introduce an alkyl group. While the direct lithiation of C-H bonds ortho to a directing group is a known strategy for functionalizing pyrazines, the halogen-metal exchange of the bromo-derivative provides a more direct and often cleaner route to the specific 2-lithiated species.

Table 3: Potential Functionalizations via Lithiation-Trapping Sequence (Note: This table illustrates potential transformations following halogen-metal exchange.)

| Step 1: Lithiation Reagent | Step 2: Electrophile | Reagent for Step 2 | Final Product Functional Group at C-2 |

| n-BuLi | Carbonyl | Benzaldehyde | Hydroxy(phenyl)methyl |

| n-BuLi | Carboxylation | CO2 (gas or dry ice) | Carboxylic acid |

| n-BuLi | Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| n-BuLi | Borylation | Triisopropyl borate | Boronic acid (after hydrolysis) |

Magnesium-Halogen Exchange

The magnesium-halogen exchange is a powerful tool in organic synthesis for the formation of Grignard reagents from organic halides. This method is particularly useful for the preparation of functionalized organomagnesium compounds that can then participate in a variety of carbon-carbon bond-forming reactions. The general principle of the magnesium-halogen exchange involves the reaction of an organic halide with an organomagnesium reagent, typically an alkylmagnesium halide, to generate a new organomagnesium species and a new organic halide.

For 2-Bromo-5-(tert-butyl)pyrazine, the bromine atom at the 2-position can be exchanged with magnesium to form the corresponding Grignard reagent, (5-tert-butylpyrazin-2-yl)magnesium bromide. This reaction is typically carried out using a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr) in an ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.edunih.gov The use of i-PrMgCl, often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent, can enhance the rate and efficiency of the exchange. nih.gov

The reaction proceeds via a four-centered transition state involving the bromine and magnesium atoms. The rate of this exchange is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring accelerate the reaction, while electron-donating groups slow it down. harvard.edu

While specific experimental data for the magnesium-halogen exchange of 2-Bromo-5-(tert-butyl)pyrazine is not extensively detailed in publicly available literature, the general conditions for similar bromoheterocyclic compounds can be inferred. The reaction is typically performed at low temperatures, ranging from -20 °C to 0 °C, to ensure the stability of the resulting Grignard reagent. The yield of the exchange reaction is dependent on factors such as the choice of Grignard reagent, solvent, temperature, and reaction time.

Below is a representative table outlining the typical reagents and conditions for a magnesium-halogen exchange on a bromo-substituted heterocyclic compound, which would be analogous to the reaction with 2-Bromo-5-(tert-butyl)pyrazine.

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| i-PrMgCl | THF | 0 to 25 | 1 - 4 |

| i-PrMgBr | THF | 0 to 25 | 1 - 4 |

| i-PrMgCl·LiCl | THF | -20 to 0 | 0.5 - 2 |

This table represents generalized conditions for magnesium-halogen exchange on bromoheterocycles and serves as a guideline for the reaction of 2-Bromo-5-(tert-butyl)pyrazine.

Influence of the tert-Butyl Group on Regioselectivity and Reactivity

The tert-butyl group at the 5-position of the pyrazine ring exerts a significant influence on the molecule's reactivity and the regioselectivity of its reactions. This influence is a combination of steric and electronic effects.

Steric Hindrance Effects

The tert-butyl group is a bulky substituent, and its presence creates considerable steric hindrance around the 5- and 6-positions of the pyrazine ring. This steric bulk can direct incoming reagents to attack the less hindered positions of the molecule.

In the context of the magnesium-halogen exchange, the steric hindrance from the tert-butyl group does not directly affect the exchange at the 2-position. However, in subsequent reactions of the generated Grignard reagent, (5-tert-butylpyrazin-2-yl)magnesium bromide, the steric bulk will play a crucial role. For example, when this Grignard reagent reacts with a bulky electrophile, the approach of the electrophile to the 2-position of the pyrazine ring will be sterically hindered. This can lead to lower reaction rates or favor reactions with smaller electrophiles.

Furthermore, the steric hindrance of the tert-butyl group can influence the regioselectivity of other reactions on the pyrazine ring. For instance, in electrophilic aromatic substitution reactions, while the pyrazine ring is generally deactivated, any potential reaction would likely be directed away from the sterically encumbered positions adjacent to the tert-butyl group.

Electronic Effects on the Pyrazine Ring

The tert-butyl group is an electron-donating group through an inductive effect (+I). This electron-donating nature has several consequences for the reactivity of the pyrazine ring.

The pyrazine ring is an electron-deficient heterocycle due to the presence of the two electronegative nitrogen atoms. The electron-donating tert-butyl group can partially mitigate this electron deficiency, thereby influencing the reactivity of the ring.

Specifically, the +I effect of the tert-butyl group increases the electron density on the pyrazine ring. This has the following effects:

Basicity of the Nitrogen Atoms: The increased electron density on the ring enhances the basicity of the nitrogen atoms. The lone pair of electrons on the nitrogen atoms becomes more available for protonation or coordination with Lewis acids.

Reactivity towards Electrophiles: While the pyrazine ring is generally unreactive towards electrophilic aromatic substitution, the electron-donating tert-butyl group can make the ring slightly less deactivated compared to unsubstituted pyrazine. However, such reactions are still challenging.

Reactivity towards Nucleophiles: Conversely, the increased electron density makes the pyrazine ring less susceptible to nucleophilic attack. Nucleophilic aromatic substitution reactions, which are more common for electron-deficient heterocycles, would be disfavored at the positions influenced by the electron-donating tert-butyl group.

In the context of the magnesium-halogen exchange, the electron-donating nature of the tert-butyl group would be expected to slightly slow down the rate of the exchange reaction compared to a pyrazine ring with an electron-withdrawing substituent. harvard.edu However, the exchange still proceeds effectively due to the inherent reactivity of the carbon-bromine bond.

The following table summarizes the expected electronic effects of the tert-butyl group on the pyrazine ring of 2-Bromo-5-(tert-butyl)pyrazine.

| Property | Effect of tert-Butyl Group | Rationale |

| Basicity of Nitrogen Atoms | Increased | +I effect increases electron density on the ring. |

| Reactivity towards Electrophiles | Slightly less deactivated | +I effect partially counteracts the electron-withdrawing nature of the nitrogen atoms. |

| Reactivity towards Nucleophiles | Decreased | +I effect increases electron density, making the ring less electrophilic. |

| Rate of Magnesium-Halogen Exchange | Slightly decreased | +I effect makes the carbon-bromine bond less polarized and the pyrazine ring less electron-deficient. |

This table outlines the generally accepted electronic effects of an alkyl group like tert-butyl on an aromatic system.

Derivatization and Synthetic Applications of 2 Bromo 5 Tert Butyl Pyrazine

Synthesis of Substituted Pyrazine (B50134) Derivatives

Formation of Alkyl- and Aryl-Substituted Pyrazines

2-Bromo-5-(tert-butyl)pyrazine is a key starting material for creating a variety of substituted pyrazines. The bromine atom on the pyrazine ring can be replaced with different alkyl or aryl groups through metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse range of molecules with potential applications in various fields of chemistry.

Commonly used methods include Suzuki, Stille, and Sonogashira cross-coupling reactions. For example, in a Suzuki coupling, 2-bromo-5-(tert-butyl)pyrazine can be reacted with an arylboronic acid in the presence of a palladium catalyst to form a 2-aryl-5-(tert-butyl)pyrazine. Similarly, Stille coupling utilizes organotin reagents, and Sonogashira coupling employs terminal alkynes to introduce different functional groups onto the pyrazine core. These reactions are highly versatile and allow for the introduction of a wide array of substituents.

| Coupling Reaction | Reagent Type | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Palladium | 2-Aryl-5-(tert-butyl)pyrazine |

| Stille Coupling | Organotin reagent | Palladium | 2-Aryl/Alkyl-5-(tert-butyl)pyrazine |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | 2-Alkynyl-5-(tert-butyl)pyrazine |

Preparation of Functionalized Pyrazine Carboxamides and Esters

The bromine atom of 2-bromo-5-(tert-butyl)pyrazine can also be transformed into other useful functional groups, such as amides and esters. This is often achieved through palladium-catalyzed carbonylation reactions. In this process, the bromo-substituted pyrazine is treated with carbon monoxide, an alcohol or an amine, and a palladium catalyst. This one-step procedure provides a direct and efficient route to the corresponding pyrazine esters and carboxamides.

These functionalized pyrazine derivatives are valuable intermediates in organic synthesis. The ester and amide moieties can be further modified, allowing for the construction of more complex molecules. For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of pyrazine carboxamides.

Generation of Pyrazine-Fused Heterocyclic Systems

2-Bromo-5-(tert-butyl)pyrazine serves as a building block for the synthesis of more complex, fused heterocyclic systems. These are molecules where the pyrazine ring is fused with another ring system. Such compounds are of interest due to their potential biological activities and unique electronic properties.

One common strategy involves a two-step process where the bromine atom is first substituted with a group that can then participate in a ring-closing reaction. For example, a Suzuki coupling can be used to introduce an ortho-substituted aryl group. A subsequent intramolecular reaction, such as a Buchwald-Hartwig amination, can then form a new ring, leading to the formation of a pyrazine-fused heterocycle.

Role as a Building Block in Complex Molecular Architectures

Precursor for Advanced Organic Molecules

The versatility of 2-bromo-5-(tert-butyl)pyrazine makes it a valuable precursor for the synthesis of advanced organic molecules. The pyrazine core is a common feature in many biologically active compounds and functional materials. By using the derivatization strategies described above, chemists can incorporate the 5-(tert-butyl)pyrazine moiety into larger and more complex molecular frameworks.

For example, substituted pyrazines derived from this starting material have been used in the development of new pharmaceuticals and agrochemicals. The specific substituents on the pyrazine ring can be tailored to optimize the desired biological activity.

Scaffold for Heterocyclic Combinatorial Libraries

In drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds to identify those with the desired properties. This is known as combinatorial chemistry. 2-Bromo-5-(tert-butyl)pyrazine is an excellent scaffold for building such combinatorial libraries.

Applications in Coordination Chemistry

The electron-deficient nature of the pyrazine ring, coupled with the reactivity of the carbon-bromine bond, makes 2-bromo-5-(tert-butyl)pyrazine an excellent substrate for a variety of cross-coupling reactions. These reactions are instrumental in the synthesis of polydentate ligands that can coordinate with metal ions to form discrete coordination complexes or extended network structures.

Synthesis of Pyrazine-Based Ligands

The derivatization of 2-bromo-5-(tert-butyl)pyrazine into sophisticated pyrazine-based ligands is primarily achieved through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of functional groups at the 2-position of the pyrazine core. These reactions are foundational in creating ligands with specific coordination properties.

For instance, the Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-pyrazine with various organoboron compounds. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents. A hypothetical reaction to synthesize a bipyridyl-like ligand could involve the coupling of 2-bromo-5-(tert-butyl)pyrazine with a pyridylboronic acid. Such ligands are of great interest in coordination chemistry due to their ability to form stable chelate complexes with a variety of metal ions.

The Stille coupling , which utilizes organotin reagents, offers an alternative route for C-C bond formation and is known for its tolerance of a wide range of functional groups. This would allow for the introduction of other carbon-based moieties to create multidentate ligands.

For the introduction of acetylenic moieties, the Sonogashira coupling is the method of choice. Reacting 2-bromo-5-(tert-butyl)pyrazine with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can yield ethynyl-substituted pyrazines. These can be further elaborated or used directly as ligands that can bridge metal centers.

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds, enabling the synthesis of amino-substituted pyrazines. By reacting 2-bromo-5-(tert-butyl)pyrazine with primary or secondary amines, ligands with N-donor sites can be readily prepared. This is particularly useful for creating ligands that can form strong coordination bonds with transition metals.

While direct examples of ligand synthesis starting from 2-bromo-5-(tert-butyl)pyrazine are not extensively documented in public literature, the known reactivity of halopyrazines strongly supports the feasibility of these synthetic transformations. The tert-butyl group at the 5-position can enhance the solubility of the resulting ligands and their metal complexes in organic solvents, which is advantageous for synthesis, purification, and characterization.

Table 1: Potential Pyrazine-Based Ligands Synthesized from 2-Bromo-5-(tert-butyl)pyrazine

| Ligand Type | Synthetic Reaction | Potential Coordinating Atoms |

| Pyridyl-pyrazine | Suzuki Coupling | N (pyrazine), N (pyridine) |

| Aryl-pyrazine | Suzuki/Stille Coupling | N (pyrazine) |

| Ethynyl-pyrazine | Sonogashira Coupling | N (pyrazine), C≡C |

| Amino-pyrazine | Buchwald-Hartwig Amination | N (pyrazine), N (amino) |

Formation of Metal-Organic Frameworks (MOFs) incorporating Pyrazine Scaffolds

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metal and organic linker. Pyrazine-based ligands are attractive for MOF synthesis due to their rigid structure and the ability of the nitrogen atoms to coordinate to metal centers, often leading to robust frameworks with interesting topologies and properties.

Ligands derived from 2-bromo-5-(tert-butyl)pyrazine, as described in the previous section, can be designed to have multiple coordination sites, making them suitable as linkers for MOF construction. For example, a dicarboxylic acid functionalized pyrazine, which could be synthesized from 2-bromo-5-(tert-butyl)pyrazine through a series of functional group transformations initiated by a cross-coupling reaction, could serve as a linker. The pyrazine nitrogen atoms and the carboxylate oxygen atoms would provide the necessary coordination sites to build a 3D framework.

The incorporation of the 5-tert-butylpyrazine moiety into the MOF structure could offer several advantages:

Modulation of Pore Environment: The bulky tert-butyl groups can influence the size and shape of the pores within the MOF, potentially leading to selective adsorption of guest molecules.

Increased Hydrophobicity: The aliphatic nature of the tert-butyl group can enhance the hydrophobicity of the framework, which could be beneficial for applications such as the separation of hydrocarbons or for catalysis in non-polar media.

Enhanced Stability: The steric bulk of the tert-butyl group may provide a degree of kinetic stabilization to the framework structure.

Although specific MOFs constructed from ligands directly derived from 2-bromo-5-(tert-butyl)pyrazine are not yet reported in detail in the available literature, the principles of crystal engineering and the known coordination chemistry of pyrazines suggest this is a promising area for future research. The synthesis would typically involve the solvothermal reaction of a metal salt with the custom-designed pyrazine-based linker.

Table 2: Hypothetical MOFs Incorporating Ligands Derived from 2-Bromo-5-(tert-butyl)pyrazine

| MOF Linker Type | Potential Metal Ions | Potential MOF Properties |

| Pyrazine-dicarboxylate | Zn(II), Cu(II), Mn(II) | Porous, potential for gas storage/separation |

| Bipyridyl-pyrazine based | Fe(II), Co(II), Ni(II) | Catalytic activity, magnetic properties |

| Amino-functionalized pyrazine | Lanthanides (e.g., Tb(III), Eu(III)) | Luminescent sensing |

Spectroscopic and Computational Characterization of 2 Bromo 5 Tert Butyl Pyrazine and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-5-(tert-butyl)pyrazine, both ¹H and ¹³C NMR are instrumental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-5-(tert-butyl)pyrazine is expected to be relatively simple and highly informative. The tert-butyl group will exhibit a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), corresponding to the nine equivalent protons. The pyrazine (B50134) ring protons, being in a heteroaromatic environment, will appear as two distinct signals in the downfield region. The proton at the C3 position is expected to be a singlet, while the proton at the C6 position will also be a singlet. Due to the electron-withdrawing effect of the nitrogen atoms and the bromine atom, these aromatic protons will be deshielded and resonate at higher chemical shifts. Based on the analysis of a structurally similar compound, 2-Bromo-5-(tert-butyl)pyridine, the pyrazine protons are predicted to appear in the range of 8.5-9.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For 2-Bromo-5-(tert-butyl)pyrazine, six distinct signals are anticipated. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The four carbons of the pyrazine ring are all chemically non-equivalent and will therefore produce four separate signals in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts for the pyrazine ring carbons are predicted to be in the range of 140-160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-5-(tert-butyl)pyrazine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.4 | 30-35 |

| C (CH₃)₃ | - | 35-40 |

| C3-H | 8.7 | 150-155 |

| C6-H | 8.9 | 155-160 |

| C2-Br | - | 140-145 |

| C5 | - | 165-170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For 2-Bromo-5-(tert-butyl)pyrazine, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of 2-Bromo-5-(tert-butyl)pyrazine is likely to proceed through several key pathways. A common fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion. Another significant fragmentation pathway would be the loss of the entire tert-butyl group (C₄H₉•) leading to a [M-57]⁺ fragment. Cleavage of the C-Br bond can also occur, resulting in a [M-79/81]⁺ ion.

Table 2: Predicted m/z Values for Key Fragments in the Mass Spectrum of 2-Bromo-5-(tert-butyl)pyrazine

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₈H₁₁BrN₂]⁺ | 214/216 |

| [M-CH₃]⁺ | [C₇H₈BrN₂]⁺ | 199/201 |

| [M-C₄H₉]⁺ | [C₄H₂BrN₂]⁺ | 157/159 |

| [C₄H₉]⁺ | [(CH₃)₃C]⁺ | 57 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Bromo-5-(tert-butyl)pyrazine is expected to exhibit several characteristic absorption bands. The C-H stretching vibrations of the tert-butyl group will appear in the region of 2950-2850 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine ring are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of absorption bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers, typically in the range of 600-500 cm⁻¹. The presence and specific positions of these bands can confirm the presence of the pyrazine ring, the tert-butyl group, and the bromine substituent.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Bromo-5-(tert-butyl)pyrazine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch | tert-butyl | 2950-2850 |

| C-H stretch | Aromatic (pyrazine) | 3100-3000 |

| C=N/C=C stretch | Aromatic (pyrazine) | 1600-1400 |

| C-H bend | tert-butyl | 1470-1450 and 1390-1365 |

| C-Br stretch | Bromoalkane | 600-500 |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like 2-Bromo-5-(tert-butyl)pyrazine typically exhibit characteristic absorption bands in the UV-Vis region.

Pyrazine itself is known to display two distinct absorption bands: a weak band around 320 nm corresponding to an n→π* transition and a much stronger band around 260 nm attributed to a π→π* transition. The n→π* transition involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The presence of the bromo and tert-butyl substituents on the pyrazine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The tert-butyl group, being an electron-donating group, can slightly raise the energy of the π orbitals, while the bromine atom, with its lone pairs, can also participate in resonance and influence the electronic transitions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for complementing experimental spectroscopic data and for gaining a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic properties.

For 2-Bromo-5-(tert-butyl)pyrazine, DFT calculations can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms and calculating bond lengths and angles.

Predict spectroscopic data: Calculating theoretical IR, ¹H NMR, and ¹³C NMR spectra, which can be compared with experimental data to confirm the structure.

Analyze the electronic structure: Investigating the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a key parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Evaluate reactivity descriptors: DFT can be used to calculate various reactivity indices, such as electronegativity, chemical hardness, and the Fukui function, which provide insights into the reactive sites of the molecule. For instance, the analysis of the molecular electrostatic potential can help identify the regions most susceptible to electrophilic or nucleophilic attack.

Studies on related halogenated pyrazine derivatives have demonstrated that DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of molecular properties. chemrxiv.orgmostwiedzy.pl These theoretical investigations can be particularly useful in understanding the influence of the bromo and tert-butyl substituents on the electronic properties and reactivity of the pyrazine ring.

Molecular Orbital Analysis (HOMO-LUMO Energies)

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

In the context of pyrazine derivatives, computational studies using Density Functional Theory (DFT) have been employed to calculate these parameters. For substituted amides of pyrazine-2-carboxylic acids, DFT calculations at the B3LYP/6-31++G* level have been used to compute HOMO and LUMO energies to establish Quantitative Structure-Activity Relationships (QSAR). nih.gov These studies indicate that electronic parameters, such as the LUMO energy, can be correlated with the biological activity of the compounds. nih.gov The LUMO energy, in particular, characterizes the susceptibility of the molecule to nucleophilic attack. nih.gov

For 2-Bromo-5-(tert-butyl)pyrazine, the presence of the electron-withdrawing bromine atom and the electron-donating tert-butyl group on the pyrazine ring influences the energies of the frontier orbitals. The specific HOMO, LUMO, and energy gap values for this compound would be determined through quantum chemical calculations. Such calculations for similar pyrazine derivatives show that substitutions on the ring significantly impact the electronic structure and reactivity. researchgate.netuantwerpen.be

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Substituted Pyrazine-2-Carboxamides | Varies | Varies | Varies | B3LYP/6-31++G* nih.gov |

| 5-tert-Butyl-N-aryl-pyrazine-2-carboxamide | Varies | Varies | Varies | DFT/B3LYP researchgate.netuantwerpen.be |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For various pyrazine carboxamide derivatives, DFT calculations have been successfully used to compute theoretical vibrational spectra. researchgate.netchemrxiv.org The calculated wavenumbers, after appropriate scaling, show good agreement with experimental FT-IR and FT-Raman spectra, allowing for detailed assignments of vibrational modes. chemrxiv.org For instance, in a study on a halogen-substituted pyrazine-2-carboxamide, vibrational assignments were proposed based on the potential energy distribution (PED) derived from DFT computations. chemrxiv.org

The electronic absorption spectra of pyrazine derivatives have also been investigated computationally. rsc.org Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption bands, which correspond to electronic transitions between molecular orbitals. For Ru(III) complexes with pyrazine derivatives, electronic spectra were recorded and analyzed to understand the ligand field parameters. rsc.org While specific predicted spectra for 2-Bromo-5-(tert-butyl)pyrazine are not detailed in the search results, the methodology is well-established for this class of compounds.

Table 2: Predicted Spectroscopic Data Types via Computational Methods

| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance |

| Infrared (FT-IR) & Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities | Structural identification, functional group analysis researchgate.netchemrxiv.org |

| UV-Visible (UV-Vis) | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Analysis of electronic transitions rsc.org |

| Nuclear Magnetic Resonance (NMR) | GIAO, CSGT (within DFT) | Chemical Shifts (δ), Coupling Constants (J) | Detailed structural elucidation |

Conformational Analysis and Steric Effects of the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which strongly influences the conformation of cyclic systems to minimize steric strain. libretexts.org In substituted cyclohexanes, a tert-butyl group overwhelmingly prefers an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org

In 2-Bromo-5-(tert-butyl)pyrazine, the tert-butyl group is attached to the planar aromatic pyrazine ring. While the ring itself is rigid, the tert-butyl group can undergo rotation around the C-C bond connecting it to the ring. The steric hindrance caused by this bulky group can influence the orientation of adjacent substituents and affect intermolecular interactions, such as crystal packing. nih.gov In crystal structures of related molecules, the tert-butyl group can act as a "conformational anchor," dictating the arrangement of other substituents. nih.gov The steric strain introduced by the tert-butyl group can lead to slight distortions in bond angles and torsion angles of substituent groups attached to the heterocyclic ring. nih.gov For example, in a diacetate pyrazolo-triazine derivative, steric hindrance from a tert-butyl group was observed to cause an increase in certain torsion angles, indicating a relaxation of steric strain. nih.gov

The interplay between the bulky tert-butyl group and the adjacent bromine atom in 2-Bromo-5-(tert-butyl)pyrazine would be a key determinant of its reactivity and interaction with other molecules. The steric bulk can shield nearby atoms from chemical attack and influence the preferred binding conformations in biological systems.

Computational Prediction of Physico-Chemical Parameters Relevant to Synthetic Design (e.g., LogP, TPSA)

LogP is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. A computationally predicted value for LogP, often denoted as XLogP, is available for many compounds in chemical databases. For 2-Bromo-5-(tert-butyl)pyrazine, a predicted XlogP value of 2.5 is reported, indicating moderate lipophilicity. uni.lu

TPSA is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. While a specific TPSA value for 2-Bromo-5-(tert-butyl)pyrazine is not explicitly stated in the provided results, it can be calculated based on its structure. For comparison, the related compound 2-Bromo-5-(2-thiazolylamino)pyrazine has a calculated TPSA of 80.7 Ų. nih.gov Given that 2-Bromo-5-(tert-butyl)pyrazine only contains two nitrogen atoms as its polar components, its TPSA would be significantly lower.

These predicted parameters are valuable for chemists in the early stages of designing synthetic routes and for medicinal chemists aiming to optimize the pharmacokinetic properties of lead compounds. researchgate.net

Table 3: Predicted Physico-Chemical Properties of 2-Bromo-5-(tert-butyl)pyrazine

| Parameter | Predicted Value | Method/Source | Significance in Synthetic Design |

| Molecular Formula | C₈H₁₁BrN₂ | - | Basic structural information uni.lu |

| Molecular Weight | 215.09 g/mol | - | Stoichiometric calculations |

| XLogP | 2.5 | Predicted (PubChem) | Predicts solubility and partitioning behavior uni.lu |

| TPSA | Value not available | Calculable | Predicts membrane permeability |

| Hydrogen Bond Donor Count | 0 | Calculated | Influences binding and solubility |

| Hydrogen Bond Acceptor Count | 2 | Calculated | Influences binding and solubility |

Advanced Research Topics and Future Directions

Stereoselective Synthesis Involving 2-Bromo-5-(tert-butyl)pyrazine

The synthesis of chiral molecules is paramount in drug discovery, where a single enantiomer often accounts for the desired therapeutic effect. The development of stereoselective transformations for pyrazine-containing scaffolds is a burgeoning field of research. While direct asymmetric synthesis involving 2-Bromo-5-(tert-butyl)pyrazine has not been extensively documented, established methodologies for related heterocycles provide a clear roadmap for future investigations.

A key area of opportunity lies in the catalytic enantioselective dearomatization of the pyrazine (B50134) ring. nih.govacs.org For instance, copper-catalyzed methods have successfully been used for the dearomatization of unsubstituted pyrazine, yielding chiral C-substituted piperazines with high enantiomeric excess. nih.govacs.org Applying such a strategy to 2-Bromo-5-(tert-butyl)pyrazine could generate novel, optically active piperidine (B6355638) derivatives. The electronic influence of the bromine and the steric hindrance of the tert-butyl group would be expected to significantly impact the reactivity and selectivity of these transformations, making it a rich area for methodological development.

Another promising avenue is the asymmetric hydrogenation of the pyrazine core. Iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, has been shown to produce a wide array of chiral piperazines with up to 96% enantiomeric excess. acs.org The inherent functionalities of 2-Bromo-5-(tert-butyl)pyrazine could be leveraged to direct such hydrogenations, leading to complex chiral structures that are otherwise difficult to access.

| Transformation | Catalyst/Ligand System | Substrate | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alkynylative Dearomatization | Cu/StackPhos | Pyrazine | 2,3-Disubstituted Dihydropyrazine (B8608421) | up to 99% | nih.govacs.org |

| Asymmetric Hydrogenation | Ir-based catalyst | Activated Pyrazines | Chiral Piperazines | up to 96% | acs.org |

| Asymmetric Dearomatization | Chiral CuH complex | Pyridazines | C4-Functionalized Heterocycles | High | nih.gov |

Development of Novel Catalytic Systems for Reactions of 2-Bromo-5-(tert-butyl)pyrazine

The bromine atom on the 2-Bromo-5-(tert-butyl)pyrazine scaffold is a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.net These reactions are fundamental for creating C-C and C-N bonds, enabling the synthesis of complex derivatives. researchgate.netacs.org Future research will likely focus on developing novel catalytic systems tailored for this specific substrate to enhance efficiency, selectivity, and substrate scope.

Given the electron-deficient nature of the pyrazine ring, oxidative addition of palladium catalysts to the C-Br bond is a critical step in many cross-coupling reactions. nih.gov The development of catalysts with specialized ligands that can operate at lower temperatures and tolerate a wider range of functional groups will be crucial. For example, catalysts that are effective for other electron-poor heteroaryl halides could be adapted for 2-Bromo-5-(tert-butyl)pyrazine. nih.gov The steric bulk of the tert-butyl group may necessitate the use of catalysts with less sterically demanding ligands to ensure efficient access to the reactive C-Br bond.

Furthermore, iron-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing electron-deficient heterocycles, offering a complementary approach to traditional cross-coupling. mdpi.com Developing catalytic systems that can selectively activate the C-H bonds on the 2-Bromo-5-(tert-butyl)pyrazine ring, while leaving the C-Br bond intact for subsequent transformations, would open up new synthetic pathways for creating highly functionalized pyrazine derivatives. mdpi.com

Mechanistic Studies of Key Transformations Involving the Compound

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient transformations. For 2-Bromo-5-(tert-butyl)pyrazine, mechanistic studies of key reactions, particularly palladium-catalyzed cross-couplings, are a vital area for future research.

Computational methods, such as Density Functional Theory (DFT), have proven invaluable for elucidating the full catalytic cycles of reactions like the Suzuki-Miyaura coupling. acs.orgresearchgate.net Such studies can model the elementary steps of the reaction—oxidative addition, transmetalation, and reductive elimination—providing insights into transition state energies and the roles of ligands and solvents. acs.orgmdpi.com Applying DFT to the Suzuki-Miyaura coupling of 2-Bromo-5-(tert-butyl)pyrazine would help rationalize its reactivity compared to other heteroaryl halides and guide the selection of optimal reaction conditions. nih.govrsc.org For example, computational analysis could predict the influence of the tert-butyl group on the stability of reaction intermediates and the energy barriers for each step in the catalytic cycle.

Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, will also be critical. These investigations can validate computational models and uncover unexpected reaction pathways, leading to the development of more robust and predictable synthetic protocols for this valuable building block.

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly important in chemical synthesis. tandfonline.com Future research on 2-Bromo-5-(tert-butyl)pyrazine should prioritize the development of environmentally benign synthetic methods.

One promising approach is the use of biocatalysis. Enzymes, such as lipases, can catalyze reactions under mild conditions (e.g., lower temperatures and in greener solvents) and often with high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov For example, enzymatic amidation has been successfully applied to the synthesis of pyrazinamide (B1679903) derivatives. nih.gov Exploring enzymatic reactions for the derivatization of 2-Bromo-5-(tert-butyl)pyrazine, such as hydrolysis or amidation of derivatives, could lead to more sustainable synthetic routes.

Continuous flow chemistry is another powerful green chemistry tool. mdpi.comgalchimia.com Performing reactions in microreactors offers significant advantages over traditional batch processing, including enhanced heat transfer, precise temperature control, improved safety, and easier scalability. nih.govrsc.org Developing flow chemistry protocols for the synthesis and derivatization of 2-Bromo-5-(tert-butyl)pyrazine could lead to higher yields, shorter reaction times, and a reduced environmental footprint. nih.govmdpi.com

| Green Chemistry Approach | Key Advantages | Potential Application for 2-Bromo-5-(tert-butyl)pyrazine | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst, use of greener solvents. | Enzymatic amidation or hydrolysis of derivatives. | nih.gov |

| Continuous Flow Chemistry | Improved heat/mass transfer, enhanced safety, easier scale-up, higher yields. | Flow synthesis of the core structure or its derivatization via cross-coupling. | mdpi.comgalchimia.com |

| One-Pot Synthesis | Reduces intermediate isolation steps, saves solvents and energy, improves atom economy. | Tandem cross-coupling and subsequent cyclization reactions. | tandfonline.com |

| Acceptorless Dehydrogenative Coupling | Generates H₂ and water as the only byproducts, high atom economy. | Synthesis of pyrazine core from amino alcohols using earth-abundant metal catalysts. | acs.orgnih.gov |

Exploration of New Chemical Space via 2-Bromo-5-(tert-butyl)pyrazine as a Core Structure

The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.gov Exploring new regions of this space is a primary objective of drug discovery and materials science. 2-Bromo-5-(tert-butyl)pyrazine is an excellent starting point for generating novel molecular scaffolds due to the versatility of the C-Br bond for diversification. nih.gov

By using this compound as a core structure, a multitude of derivatives can be synthesized through various cross-coupling reactions. researchgate.netnih.gov This allows for the systematic variation of substituents at the 2-position, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. The tert-butyl group at the 5-position provides a constant bulky, lipophilic anchor, which can aid in binding to hydrophobic pockets in proteins.

Diversity-oriented synthesis strategies, starting from 2-Bromo-5-(tert-butyl)pyrazine, could lead to the creation of libraries of compounds with unique three-dimensional shapes and functionalities. For example, multi-component reactions could be employed to build complex, fused-ring systems onto the pyrazine core, rapidly generating novel heterocyclic scaffolds. nih.gov The exploration of this new chemical space could uncover compounds with novel biological activities or material properties. mdpi.comnih.gov

Rational Design of Pyrazine-Based Materials with Tailored Properties

Pyrazine-containing conjugated polymers are a class of materials with significant potential in organic electronics, including applications in field-effect transistors, solar cells, and sensors. digitellinc.comrsc.org The electron-deficient nature of the pyrazine ring makes these materials promising as n-type semiconductors. nih.gov 2-Bromo-5-(tert-butyl)pyrazine is a prime candidate for a monomer in the synthesis of such materials.

The rational design of these materials involves tuning their electronic and physical properties by modifying their chemical structure. epa.gov Through polymerization, likely via cross-coupling reactions at the bromine position, 2-Bromo-5-(tert-butyl)pyrazine could be incorporated into polymer backbones. acs.org The tert-butyl group would be expected to enhance the solubility of the resulting polymers, which is often a major challenge in the processing of conjugated materials. researchgate.net

By co-polymerizing 2-Bromo-5-(tert-butyl)pyrazine with various electron-rich monomers, a range of donor-acceptor polymers could be synthesized. researchgate.net The electronic properties, such as the HOMO/LUMO energy levels and the bandgap, could be precisely tuned by carefully selecting the co-monomer. This approach would allow for the creation of materials with properties tailored for specific electronic applications. digitellinc.comepa.gov

Integration into Automated Synthesis Platforms

The integration of automation and robotics into chemical synthesis is revolutionizing the way new molecules are discovered and optimized. Automated platforms can perform a large number of experiments in a short amount of time, accelerating the pace of research. The derivatization of 2-Bromo-5-(tert-butyl)pyrazine is well-suited for such high-throughput approaches.

Automated synthesis platforms can be programmed to perform a wide array of reactions, such as Suzuki or Buchwald-Hartwig couplings, on a small scale in parallel. By using a library of different boronic acids or amines, a large number of derivatives of 2-Bromo-5-(tert-butyl)pyrazine could be rapidly synthesized and screened for desired properties. This high-throughput experimentation would be particularly valuable for medicinal chemistry programs, where the rapid generation of SAR data is critical.

Furthermore, flow chemistry systems are inherently amenable to automation. mdpi.comgalchimia.com An automated flow platform could be developed for the multi-step synthesis and derivatization of 2-Bromo-5-(tert-butyl)pyrazine, integrating reaction, purification, and analysis into a single continuous process. This would not only increase the efficiency of synthesis but also improve reproducibility and allow for the on-demand production of desired compounds.

Conclusion

Summary of Key Synthetic and Reactivity Features of 2-Bromo-5-(tert-butyl)pyrazine

While specific literature detailing the synthesis of 2-bromo-5-(tert-butyl)pyrazine is not extensively available, its preparation can be inferred from established methods for analogous brominated pyrazines. A common synthetic route involves the diazotization of an amino-tert-butylpyrazine precursor, followed by a Sandmeyer-type reaction with a bromide source.

The reactivity of 2-bromo-5-(tert-butyl)pyrazine is largely dictated by the presence of the bromine atom on the electron-deficient pyrazine (B50134) ring. This structural feature renders the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgfiveable.me

Key Reactivity Features: